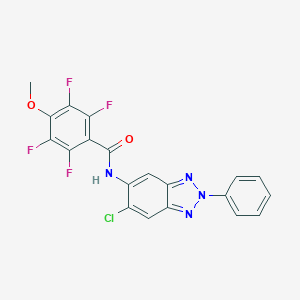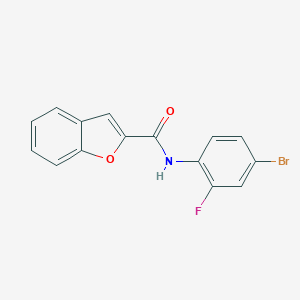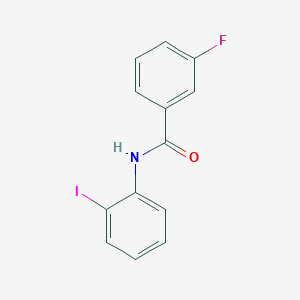![molecular formula C20H22ClN3O2 B250801 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B250801.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was initially developed as an anti-cancer drug. Sorafenib has been shown to inhibit tumor growth and angiogenesis by targeting multiple signaling pathways.
Mecanismo De Acción
Sorafenib inhibits the activity of several kinases, including RAF, VEGFR, PDGFR, c-KIT, and FLT3. By inhibiting these kinases, Sorafenib blocks the signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Sorafenib also induces apoptosis in cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. In cancer cells, Sorafenib inhibits cell proliferation, induces apoptosis, and inhibits the formation of new blood vessels. In addition, Sorafenib has been shown to inhibit the production of cytokines, such as TNF-α and IL-6, which are involved in inflammation and tumor growth. Sorafenib has also been shown to have immunomodulatory effects, including the inhibition of T cell proliferation and the induction of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments, including its high potency and specificity for its target kinases. Sorafenib is also relatively stable and can be easily synthesized in large quantities. However, Sorafenib has some limitations, including its low solubility in water and its potential for off-target effects. In addition, Sorafenib may not be effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
Direcciones Futuras
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the investigation of Sorafenib in combination with other drugs for the treatment of cancer. In addition, Sorafenib may have potential for the treatment of other diseases, such as psoriasis and rheumatoid arthritis. Finally, the mechanism of action of Sorafenib is not fully understood, and further research is needed to elucidate its effects on signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of Sorafenib involves the condensation of 4-(4-acetylpiperazin-1-yl)-3-nitrobenzenesulfonamide with 2-fluoro-5-iodobenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to give Sorafenib in good yield. The synthesis of Sorafenib is a multi-step process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anti-cancer activity and has been shown to be effective against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib works by inhibiting several signaling pathways that are involved in cell proliferation, survival, and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. Sorafenib has also been investigated for its potential use in other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Propiedades
Fórmula molecular |
C20H22ClN3O2 |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)22-16-7-8-19(18(21)13-16)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
Clave InChI |
NFLHGEXWLKAVOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




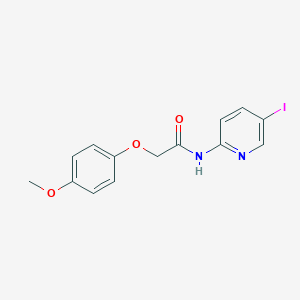
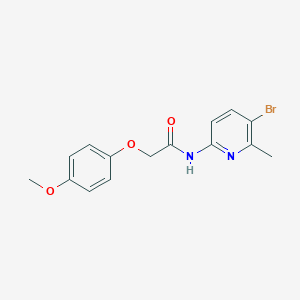

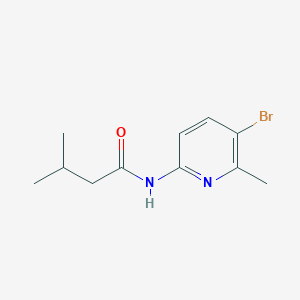
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)


